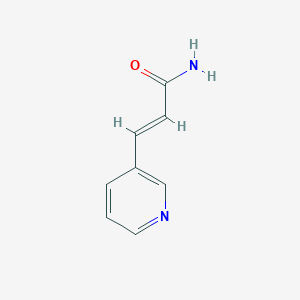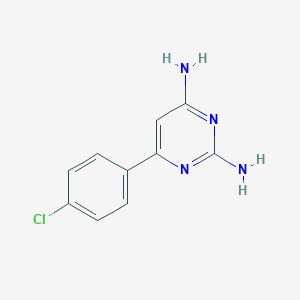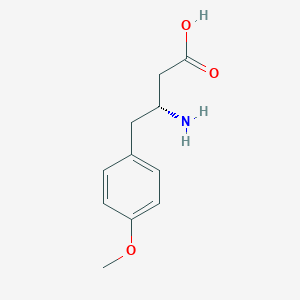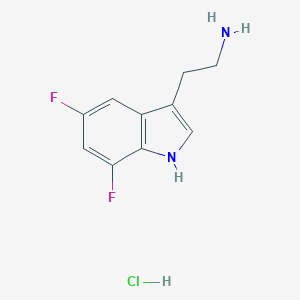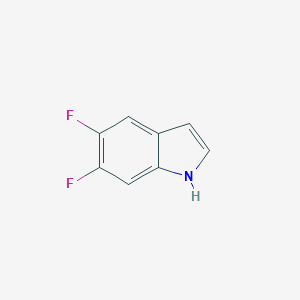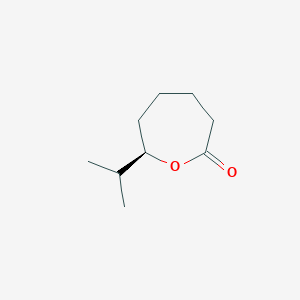
2,3-二甲基苯硼酸
描述
Synthesis Analysis
The synthesis of boronic acid derivatives, including 2,3-Dimethylphenylboronic acid, often involves organometallic reactions where aryl halides are coupled with boronic acids under the influence of a catalyst. For instance, the Suzuki coupling reaction is a prevalent method for synthesizing arylboronic acids, which might be applicable to 2,3-Dimethylphenylboronic acid as well. Additionally, direct borylation of aromatic compounds using borylation agents under specific conditions can also lead to the formation of such compounds.
Molecular Structure Analysis
The molecular structure of 2,3-Dimethylphenylboronic acid is characterized by the presence of a boron atom covalently bonded to two hydroxyl groups and a phenyl ring substituted at the 2 and 3 positions by methyl groups. This structure is pivotal for its reactivity and interaction with other molecules. X-ray crystallography and NMR spectroscopy are commonly used techniques to elucidate the structure of boronic acid derivatives, offering insights into the bond lengths, angles, and overall geometry of the molecule.
Chemical Reactions and Properties
2,3-Dimethylphenylboronic acid participates in various chemical reactions, notably in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a boron source for forming carbon-carbon bonds. Its chemical properties are significantly influenced by the boron atom, which can undergo trigonal planar to tetrahedral transitions upon binding to nucleophiles. This behavior is crucial for its role in dynamic covalent chemistry and the formation of boronate esters.
Physical Properties Analysis
The physical properties of 2,3-Dimethylphenylboronic acid, including melting point, boiling point, and solubility in different solvents, are essential for its handling and application in synthesis. Its stability in the presence of air and moisture, crystalline structure, and phase behavior under various temperatures are also significant characteristics that impact its utility in chemical processes.
Chemical Properties Analysis
Chemically, 2,3-Dimethylphenylboronic acid exhibits typical boronic acid reactivity, such as forming cyclic esters with diols and participating in condensation reactions. Its electron-deficient boron atom makes it a Lewis acid, allowing it to interact with Lewis bases, which is a foundational aspect of its reactivity in organic synthesis. The compound's pKa values and its behavior in different pH environments also dictate its reactivity and compatibility with various reaction conditions.
For detailed studies and further information on 2,3-Dimethylphenylboronic acid, including its synthesis, molecular structure, and properties, the following references provide comprehensive insights:
- Synthesis and characterization of boronic acid derivatives (Pomerantz et al., 2002).
- Studies on the molecular structure and spectroscopic properties of boronic acids (Alver & Parlak, 2010).
- Reaction mechanisms and applications of boronic acid derivatives in organic synthesis (Martins et al., 2016).
科学研究应用
合成烷基苯硼酸:烷基苯硼酸,包括2,3-二甲基苯硼酸等衍生物,在电子、化学、医学和生物学领域得到应用。它们在葡萄糖传感器中发挥重要作用,并作为药用化合物中间体。改进的合成方法,如“一锅法”,已被开发用于高效生产(Deng et al., 2009)。
铃木偶联反应:这些化合物被用于铃木偶联反应。例如,3,5-二甲基苯硼酸已被用于铃木反应制备双(3,5-二甲基苯基)硼酸,突显了它在有机合成中的实用性(Winkle & Schaab, 2001)。
羧化反应:芳基硼酸酯,如由2,3-二甲基苯硼酸衍生的酯,被用作与CO2的羧化催化剂,提供了一种制备官能化芳基和烯基羧酸的方法(Ukai et al., 2006)。
结晶和多形控制:它们被用于研究苯硼酸的添加结晶方法以控制多形,在制药领域对于理解结晶过程有重要贡献(Semjonova & Be̅rziņš, 2022)。
糖类的质谱分析:芳基硼酸,包括2,3-二甲基苯硼酸,与糖类反应形成特征离子,有助于鉴别糖类(Yang & Chen, 1993)。
糖的提取和纯化:它们被用于从半纤维素水解产物中提取糖类,显示出在糖类发酵过程中的纯化和浓缩潜力(Griffin & Shu, 2004)。
钯催化反应:在催化领域,它们在钯催化偶联反应中起着重要作用,有助于开发有机化合物的高效合成方法(Smith et al., 2004)。
荧光探针:这些化合物被用于开发各种应用的近红外荧光探针,如在样品中检测过氧化苯甲酰和生物系统成像(Tian et al., 2017)。
振动光谱研究:它们是实验振动光谱研究的对象,有助于理解这些化合物的分子结构和动力学(Parlak et al., 2015)。
实验肿瘤学:苯硼酸衍生物,包括2,3-二甲基苯硼酸,已被研究其在癌细胞系中的抗增殖潜力,显示出作为抗癌药物的前景(Psurski et al., 2018)。
动力学和合成研究:这些化合物在理解色酮衍生物的动力学和合成方面也很重要,色酮衍生物在药物开发中具有重要意义(Asheri et al., 2016)。
对映选择性荧光传感:它们被用于合成对映异构化合物以进行对映选择性荧光传感,展示了它们在化学传感技术中的实用性(Mei et al., 2006)。
碳水化合物荧光传感器开发:合成乙炔基芳基硼酸酯,包括2,3-二甲基苯硼酸的衍生物,有助于开发碳水化合物荧光传感器 (Zheng et al., 2006)。
发酵中的糖浓度:它们有助于从水解产物中浓缩木糖和葡萄糖等糖类,为发酵行业带来潜在好处 (Griffin, 2005)。
芳基碲化合物的合成:这些酸也用于生成芳基碲化合物,在有机合成中具有各种应用 (Clark et al., 2002)。
安全和危害
2,3-Dimethylphenylboronic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
属性
IUPAC Name |
(2,3-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYANAWVBDFAHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378432 | |
| Record name | 2,3-Dimethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylphenylboronic acid | |
CAS RN |
183158-34-1 | |
| Record name | 2,3-Dimethylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183158-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,3-dimethylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

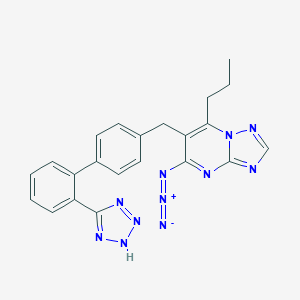
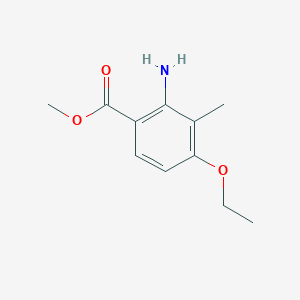
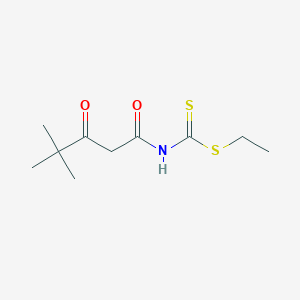
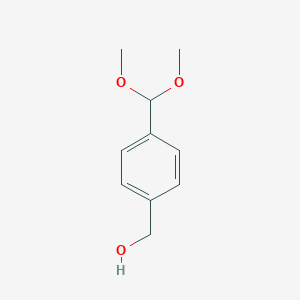
![1-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoyl]piperidine-3-carboxylic acid](/img/structure/B67200.png)
![Methyl 4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67202.png)
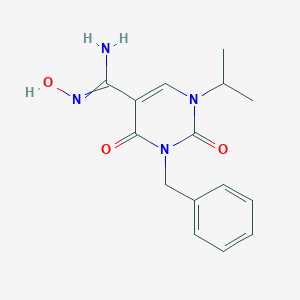
![2-[(Tribromomethyl)sulfonyl]quinoline](/img/structure/B67209.png)
